2,2-Bis(chloromethyl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(chloromethyl)butan-1-ol is an organic compound with the molecular formula C6H12Cl2O It is a chlorinated alcohol, characterized by the presence of two chloromethyl groups attached to the second carbon of a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(chloromethyl)butan-1-ol typically involves the chlorination of butan-1-ol derivatives. One common method is the reaction of butan-1-ol with formaldehyde and hydrochloric acid, which introduces the chloromethyl groups at the second carbon position. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(chloromethyl)butan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction Reactions: The chloromethyl groups can be reduced to form the corresponding methyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents, such as dimethyl sulfoxide or acetonitrile, at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido derivatives, thiocyanate derivatives, and amine derivatives.
Oxidation Reactions: Products include ketones and aldehydes.
Reduction Reactions: Products include methyl-substituted butanols.
Scientific Research Applications
2,2-Bis(chloromethyl)butan-1-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It is used in the preparation of cross-linked polymers and resins.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2,2-Bis(chloromethyl)butan-1-ol involves its reactivity towards nucleophiles and electrophiles. The chloromethyl groups are highly reactive, making the compound a versatile intermediate in various chemical reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and solubility.
Molecular Targets and Pathways
In biological systems, this compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and the nature of the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(bromomethyl)butan-1-ol: Similar structure but with bromine atoms instead of chlorine.
2,2-Bis(methyl)butan-1-ol: Lacks the halogen atoms, making it less reactive.
2,2-Bis(chloromethyl)propan-1-ol: Similar structure but with a shorter carbon chain.
Uniqueness
2,2-Bis(chloromethyl)butan-1-ol is unique due to the presence of two chloromethyl groups, which confer high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and industrial applications, where such reactivity is often desired.
Properties
IUPAC Name |
2,2-bis(chloromethyl)butan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl2O/c1-2-6(3-7,4-8)5-9/h9H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFYPMIIDSCISR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(CCl)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452064 |
Source
|
Record name | 1-Butanol, 2,2-bis(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5381-54-4 |
Source
|
Record name | 1-Butanol, 2,2-bis(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.